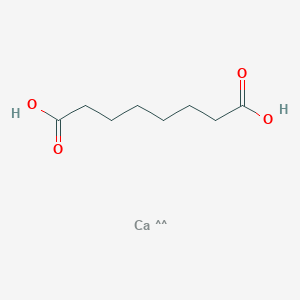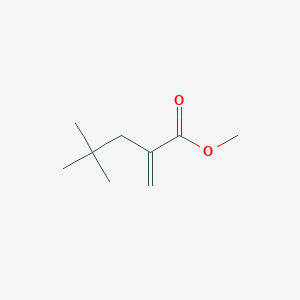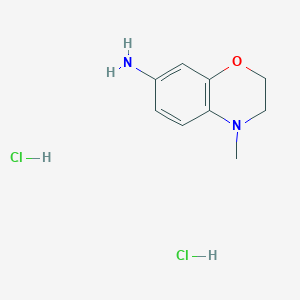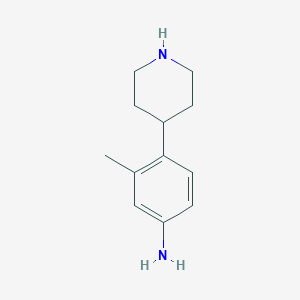
3-Methyl-4-(piperidin-4-yl)aniline
描述
3-Methyl-4-(piperidin-4-yl)aniline, also known as this compound, is an organic compound with the molecular formula C12H18N2. This compound features a benzene ring substituted with a methyl group and a piperidinyl group, making it a derivative of aniline. It is used in various scientific research applications due to its unique chemical properties .
作用机制
Target of Action
3-Methyl-4-(piperidin-4-yl)aniline is a synthetic compound that has been found to have potential applications in the pharmaceutical industry Piperidine derivatives, which include this compound, are known to be present in more than twenty classes of pharmaceuticals . They are also found in alkaloids , suggesting a wide range of potential targets.
Mode of Action
It is known that the structure-activity relationship is crucial for the inhibitory effect of piperidine derivatives . The interaction of the compound with its targets likely involves the formation of bonds or interactions with specific amino acids within the active site of the target protein .
Biochemical Pathways
Piperidine derivatives are known to play a significant role in the pharmaceutical industry, suggesting that they may affect a variety of biochemical pathways .
Pharmacokinetics
It is known that the compound is a solid at room temperature and is stored in a refrigerator . This suggests that the compound may have specific requirements for storage and handling that could impact its bioavailability.
Result of Action
It is known that piperidine derivatives can have a variety of effects, depending on their specific structure and the targets they interact with .
Action Environment
It is known that the compound is a solid at room temperature and is stored in a refrigerator , suggesting that temperature and other environmental factors may play a role in its stability and efficacy.
生化分析
Biochemical Properties
Benzenamine, 3-methyl-4-(4-piperidinyl)- plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .
Cellular Effects
The effects of Benzenamine, 3-methyl-4-(4-piperidinyl)- on cells are diverse and significant. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain signaling pathways, such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. Additionally, Benzenamine, 3-methyl-4-(4-piperidinyl)- can affect gene expression by interacting with transcription factors and other regulatory proteins .
Molecular Mechanism
At the molecular level, Benzenamine, 3-methyl-4-(4-piperidinyl)- exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to changes in their conformation and activity. For instance, it has been found to inhibit the activity of certain enzymes by binding to their active sites. This inhibition can result in altered metabolic pathways and changes in gene expression. Additionally, Benzenamine, 3-methyl-4-(4-piperidinyl)- can activate certain receptors, leading to downstream signaling events that influence cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Benzenamine, 3-methyl-4-(4-piperidinyl)- can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that Benzenamine, 3-methyl-4-(4-piperidinyl)- is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its activity. Long-term exposure to this compound can result in changes in cellular function, including alterations in cell proliferation and differentiation .
Dosage Effects in Animal Models
The effects of Benzenamine, 3-methyl-4-(4-piperidinyl)- vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while at higher doses, it can cause significant changes. For example, high doses of Benzenamine, 3-methyl-4-(4-piperidinyl)- have been associated with toxic effects, including cell death and tissue damage. Threshold effects have also been observed, where a certain dosage is required to elicit a measurable response .
Metabolic Pathways
Benzenamine, 3-methyl-4-(4-piperidinyl)- is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a key role in its metabolism. These interactions can lead to the formation of metabolites that may have different biological activities compared to the parent compound. The metabolic pathways of Benzenamine, 3-methyl-4-(4-piperidinyl)- can also influence metabolic flux and metabolite levels in cells .
Transport and Distribution
The transport and distribution of Benzenamine, 3-methyl-4-(4-piperidinyl)- within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes by specific transporters and can bind to various proteins that facilitate its distribution. The localization and accumulation of Benzenamine, 3-methyl-4-(4-piperidinyl)- within different cellular compartments can influence its activity and function .
Subcellular Localization
The subcellular localization of Benzenamine, 3-methyl-4-(4-piperidinyl)- is an important factor that determines its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. The localization of Benzenamine, 3-methyl-4-(4-piperidinyl)- within certain subcellular regions can enhance its interaction with specific biomolecules and influence its biological effects .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-(piperidin-4-yl)aniline typically involves the reaction of 3-methyl-4-nitroaniline with piperidine under specific conditions. The nitro group is reduced to an amine group, forming the desired product. Common reagents used in this synthesis include hydrogen gas and a palladium catalyst for the reduction step .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
化学反应分析
Types of Reactions
3-Methyl-4-(piperidin-4-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can further modify the amine group.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) is commonly used.
Major Products Formed
The major products formed from these reactions include various substituted anilines, nitroso compounds, and nitro compounds, depending on the reaction conditions and reagents used .
科学研究应用
3-Methyl-4-(piperidin-4-yl)aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
相似化合物的比较
Similar Compounds
Benzenamine, 3-methyl-:
Benzenamine, 4-methoxy-3-(1-piperidinyl)-: Similar structure but with a methoxy group instead of a methyl group.
Uniqueness
3-Methyl-4-(piperidin-4-yl)aniline is unique due to the presence of both a methyl group and a piperidinyl group on the benzene ring. This combination imparts distinct chemical and biological properties, making it valuable for various research applications .
属性
IUPAC Name |
3-methyl-4-piperidin-4-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c1-9-8-11(13)2-3-12(9)10-4-6-14-7-5-10/h2-3,8,10,14H,4-7,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZVDHNXZVIGXLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)C2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


amine hydrochloride](/img/structure/B1433686.png)
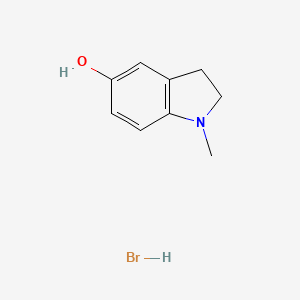
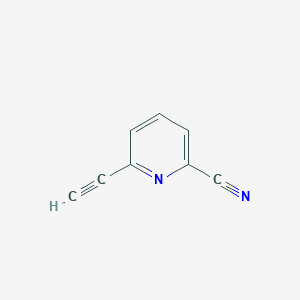
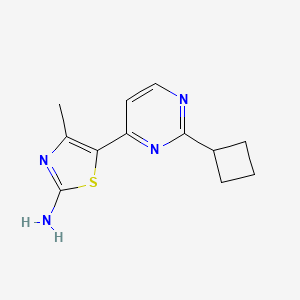
![4-{6-[(Oxan-4-yl)amino]imidazo[1,2-b]pyridazin-3-yl}benzaldehyde](/img/structure/B1433692.png)
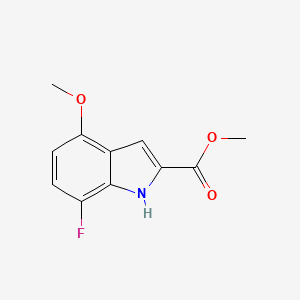
![4-[(8-Nitroquinolin-2-yl)amino]benzoic acid](/img/structure/B1433694.png)

